ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE
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Overview
Description
ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE is a compound that belongs to the carbazole family, which is known for its nitrogen-containing aromatic heterocyclic structure. Carbazole derivatives have been extensively studied due to their versatile applications in various fields such as optoelectronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE typically involves the reaction of 9H-carbazole-3-carboxylic acid with ethyl glycinate hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various carbazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.
Medicine: Carbazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the carbazole derivative .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: A simpler carbazole derivative with similar optoelectronic properties.
3-Amino-9-ethylcarbazole: Another carbazole derivative used in the synthesis of bioactive molecules.
Poly(2,7-carbazole): A polymeric form of carbazole with extended conjugation length and lower bandgap energy.
Uniqueness
ETHYL 2-[(9H-CARBAZOL-3-YLCARBONYL)AMINO]ACETATE is unique due to its specific structure, which allows for versatile functionalization and applications in various fields. Its ability to undergo multiple chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(9H-carbazole-3-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-16(20)10-18-17(21)11-7-8-15-13(9-11)12-5-3-4-6-14(12)19-15/h3-9,19H,2,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGUHZFCZJYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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